ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst. One common method involves the use of a Cu-Zn/Al-Ti heterogeneous catalyst system under atmospheric air . Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation has been shown to be effective in producing high yields of the compound in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Condensation Reactions: The ester group can participate in condensation reactions with amines to form amides.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazides. Reaction conditions often involve the use of solvents like toluene or chloroform and may require heating or microwave irradiation .
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines, amides, and fused heterocyclic compounds .
Scientific Research Applications
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including anticancer agents and enzyme inhibitors.
Biological Research: The compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole-thiadiazine structure and are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both a bromine atom and an ester group, which allows for a wide range of chemical modifications and applications. Its ability to inhibit specific signaling pathways also makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2091015-17-5 |
---|---|
Molecular Formula |
C8H7BrN4O2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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